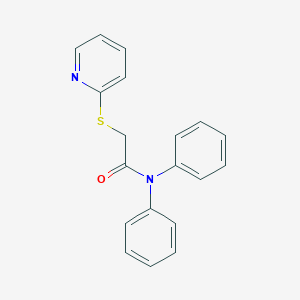![molecular formula C17H11BrN2O4S B270168 4-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 2-furoate](/img/structure/B270168.png)
4-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 2-furoate is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 2-furoate typically involves multiple steps. One common method starts with the reaction of 4-bromobenzyl chloride with potassium thiocyanate to form 4-bromobenzyl thiocyanate. This intermediate is then reacted with hydrazine hydrate to yield 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol. The thiol group is subsequently alkylated with propargyl bromide to form the corresponding alkyne. Finally, the alkyne is esterified with 2-furoyl chloride to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 2-furoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 2-furoate involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, leading to inhibition or activation of biological pathways. The bromophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine
- 4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}but-2-ynyl acetate
- 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-ol
Uniqueness
4-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 2-furoate is unique due to the presence of both the oxadiazole and furoate moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications.
Properties
Molecular Formula |
C17H11BrN2O4S |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
4-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl furan-2-carboxylate |
InChI |
InChI=1S/C17H11BrN2O4S/c18-13-7-5-12(6-8-13)15-19-20-17(24-15)25-11-2-1-9-23-16(21)14-4-3-10-22-14/h3-8,10H,9,11H2 |
InChI Key |
AEHRWLMVAGTIDL-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)OCC#CCSC2=NN=C(O2)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=COC(=C1)C(=O)OCC#CCSC2=NN=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270086.png)
![1-(4-Fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270087.png)
![N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B270088.png)
![N-[4-({[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B270091.png)
![1-(4-Chlorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270093.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B270094.png)
![4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]but-2-yn-1-yl 4-chlorobenzoate](/img/structure/B270096.png)

![1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone](/img/structure/B270104.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methoxyphenyl)propanamide](/img/structure/B270106.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B270107.png)
![3-[(4-methylphenyl)sulfonyl]dihydro-2(3H)-furanone](/img/structure/B270110.png)
![1-(2,5-Dimethylphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B270111.png)
![N-(4-bromophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B270113.png)
